molecular formula C9H13F3O2 B2761316 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid CAS No. 2091458-19-2

3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

Cat. No. B2761316
CAS RN: 2091458-19-2
M. Wt: 210.196
InChI Key: QIDHTBAGCKXPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid” is a chemical compound used for research purposes . It has a molecular formula of C9H13F3O2 and a molecular weight of 210.196.


Synthesis Analysis

The synthesis of carboxylic acids, such as “3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid”, often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

TFCHA serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create derivatives with enhanced pharmacological properties. Its trifluoroethyl group can be modified to fine-tune drug solubility, bioavailability, and receptor binding affinity. TFCHA derivatives have been investigated for their potential as anti-inflammatory agents, antimicrobial drugs, and anticancer therapeutics .

Fluorinated Organic Synthesis

Fluorinated compounds are prized for their unique properties, such as increased lipophilicity and metabolic stability. TFCHA, with its trifluoroethyl moiety, contributes to the synthesis of fluorinated analogs. These derivatives find applications in agrochemicals, materials science, and specialty chemicals. Researchers explore TFCHA-based reactions to introduce fluorine atoms selectively into organic molecules .

Agrochemicals and Crop Protection

TFCHA derivatives play a role in designing novel pesticides and herbicides. The trifluoroethyl group enhances the lipophilicity of the resulting compounds, improving their penetration through plant cuticles. Researchers investigate TFCHA-based structures to develop environmentally friendly agrochemicals with reduced toxicity and improved efficacy .

Materials Science and Surface Modification

The trifluoroethyl functionality in TFCHA contributes to surface modification and functionalization. Researchers use TFCHA derivatives to create hydrophobic coatings, self-assembled monolayers, and materials with tailored wetting properties. These applications extend to microfluidics, sensors, and protective coatings for electronic devices .

Fluorinated Building Blocks for Radiolabeling

In positron emission tomography (PET) imaging, fluorine-18 (F-18) is a commonly used radioisotope. TFCHA derivatives serve as precursors for F-18 radiolabeling. By incorporating F-18 into TFCHA-based molecules, researchers develop PET tracers for visualizing biological processes, diagnosing diseases, and monitoring treatment responses .

Chiral Synthesis and Asymmetric Catalysis

TFCHA can be transformed into chiral intermediates, which are essential for asymmetric synthesis. Researchers exploit its stereocenter to create enantiomerically pure compounds. These chiral building blocks find applications in pharmaceuticals, natural product synthesis, and fine chemicals. TFCHA-derived ligands also participate in asymmetric catalysis, enabling efficient and selective transformations .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h6-7H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDHTBAGCKXPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid

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